Tert-butyl 1-(3-chloro-4-hydroxybenzoyl)-1,7-diazaspiro[3.5]nonane-7-carboxylate
Description
Tert-butyl 1-(3-chloro-4-hydroxybenzoyl)-1,7-diazaspiro[35]nonane-7-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound features a spirocyclic structure, which is known for its stability and unique chemical properties
Properties
IUPAC Name |
tert-butyl 1-(3-chloro-4-hydroxybenzoyl)-1,7-diazaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O4/c1-18(2,3)26-17(25)21-9-6-19(7-10-21)8-11-22(19)16(24)13-4-5-15(23)14(20)12-13/h4-5,12,23H,6-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAILYLSRXVDAJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CCN2C(=O)C3=CC(=C(C=C3)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(3-chloro-4-hydroxybenzoyl)-1,7-diazaspiro[3.5]nonane-7-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-methylenepiperidine-1-carboxylate, which is then reacted with trichloroacetyl chloride in the presence of a zinc/copper couple under nitrogen atmosphere . The reaction mixture is stirred at room temperature overnight, followed by the addition of a saturated solution of ammonium chloride to quench the reaction . The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(3-chloro-4-hydroxybenzoyl)-1,7-diazaspiro[3.5]nonane-7-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a hydroxybenzoyl derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the chloro group with an amine can produce an amine derivative.
Scientific Research Applications
Tert-butyl 1-(3-chloro-4-hydroxybenzoyl)-1,7-diazaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s stability and functional groups make it useful in studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl 1-(3-chloro-4-hydroxybenzoyl)-1,7-diazaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The hydroxybenzoyl group can form hydrogen bonds with active sites of enzymes, while the spirocyclic structure provides stability and rigidity to the molecule. This allows for precise interactions with biological targets, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate: This compound shares the spirocyclic structure but lacks the chloro and hydroxybenzoyl groups.
Tert-butyl 3-oxo-1-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate: This compound has a phenyl group instead of the hydroxybenzoyl group, offering different chemical properties.
Uniqueness
Tert-butyl 1-(3-chloro-4-hydroxybenzoyl)-1,7-diazaspiro[3.5]nonane-7-carboxylate is unique due to its combination of functional groups and spirocyclic structure. This combination provides a balance of stability and reactivity, making it a valuable compound for various applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
